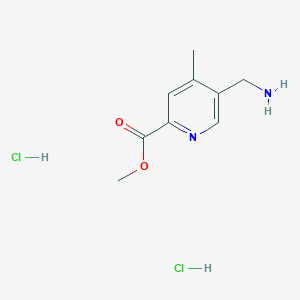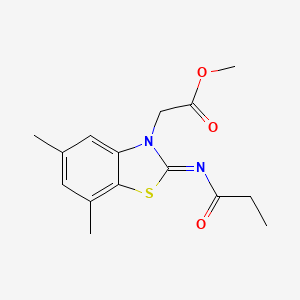
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide, also known as CINPA1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a tool compound for studying the function of the protein TRPV1. TRPV1 is a thermosensitive ion channel that is involved in the sensation of pain and heat. CINPA1 has been shown to selectively inhibit TRPV1 and has been used in various studies to investigate the role of TRPV1 in physiological and pathological processes.
Wirkmechanismus
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide selectively inhibits TRPV1 by binding to a specific site on the protein. This binding prevents the opening of the ion channel, which in turn prevents the influx of calcium ions into the cell. The inhibition of TRPV1 by (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been shown to reduce pain and inflammation in animal models.
Biochemical and Physiological Effects
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. For example, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been shown to reduce the release of pro-inflammatory cytokines in response to TRPV1 activation. In addition, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been shown to reduce the proliferation of cancer cells that express TRPV1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide in lab experiments is its selectivity for TRPV1. This allows researchers to specifically investigate the role of TRPV1 in various physiological and pathological processes. However, one limitation of using (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide is that it may have off-target effects on other ion channels or proteins. Therefore, it is important for researchers to carefully control for these potential off-target effects in their experiments.
Zukünftige Richtungen
There are a number of future directions for research involving (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide. For example, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide could be used to investigate the role of TRPV1 in the regulation of body temperature in humans. In addition, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide could be used to investigate the role of TRPV1 in the development and progression of other types of cancer. Finally, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide could be used to investigate the potential therapeutic benefits of TRPV1 inhibition in various disease states.
Synthesemethoden
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide can be synthesized using a multistep process that involves the reaction of 4-nitrophenylacetic acid with 3-(1H-indol-3-yl)acrylic acid to form the intermediate compound 4-nitrophenyl 3-(1H-indol-3-yl)acrylate. This intermediate compound is then reacted with cyanamide to form the final product (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been used in various studies to investigate the role of TRPV1 in physiological and pathological processes. For example, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been used to study the role of TRPV1 in the regulation of body temperature and in the sensation of pain. In addition, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been used to investigate the role of TRPV1 in the development and progression of certain types of cancer.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c19-10-12(9-13-11-20-17-4-2-1-3-16(13)17)18(23)21-14-5-7-15(8-6-14)22(24)25/h1-9,11,20H,(H,21,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHMMHOLIBCLBR-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B3019735.png)
![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3019736.png)
![Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3019737.png)
(prop-2-yn-1-yl)amine](/img/structure/B3019738.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3019743.png)
![4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione](/img/structure/B3019745.png)
![5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3019746.png)




